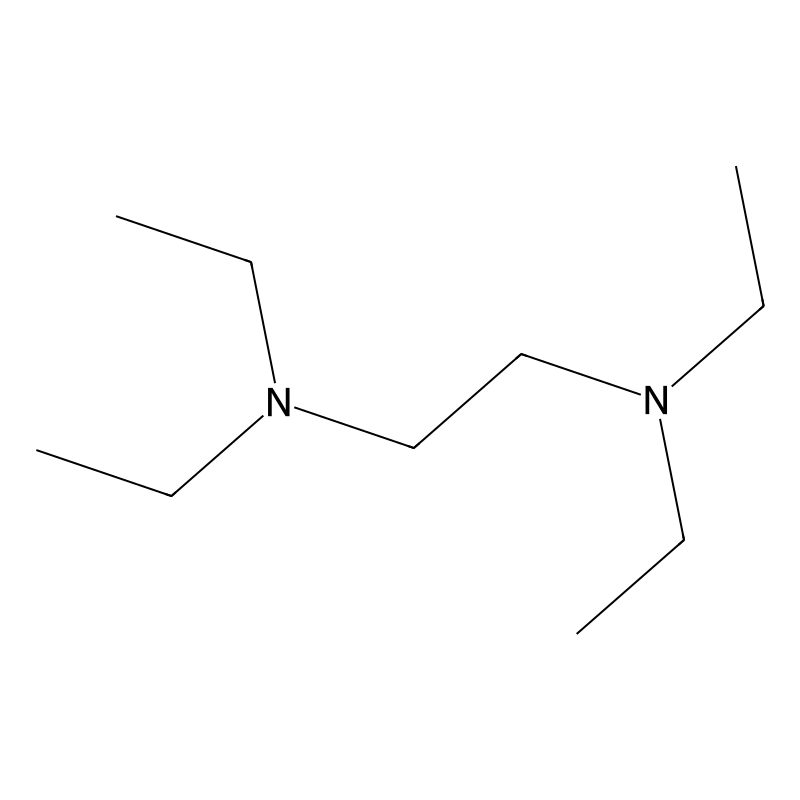

N,N,N',N'-Tetraethylethylenediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,N,N',N'-Tetraethylethylenediamine (TEEDA) is a sterically hindered, bidentate tertiary amine ligand and Lewis base. As the ethyl-substituted higher homologue of the ubiquitous N,N,N',N'-tetramethylethylenediamine (TMEDA), TEEDA provides a significantly bulkier coordination environment. This increased steric profile fundamentally alters its lipophilicity, basicity, and interaction with transition metals and alkali earth salts[1]. In industrial and advanced laboratory procurement, TEEDA is not selected as a generic amine; rather, it is specifically sourced when a process requires precise kinetic stabilization of metal centers, selective salt scavenging without catalyst poisoning, or tailored electron-donor properties in photoredox systems [2]. Its distinct structural footprint makes it a critical performance-tuning agent in organometallic synthesis and asymmetric catalysis.

References

- [1] P. Roy et al., "Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols," J. Am. Chem. Soc., vol. 131, no. 33, pp. 11841–11851, 2009.

- [2] A. N. Vedernikov et al., "Structural and Mechanistic Investigations of the Oxidation of Dimethylplatinum(II) Complexes by Dioxygen," Inorg. Chem., vol. 41, no. 15, pp. 3875–3885, 2002.

Generic substitution between TEEDA and TMEDA routinely leads to process failure because the shift from methyl to ethyl substituents radically changes both chemical stability and coordination kinetics. In highly basic organolithium environments, TMEDA forms stable lithiated complexes, whereas TEEDA undergoes rapid β-elimination and ligand decomposition[1]. In transition metal chemistry, substituting TMEDA with TEEDA drastically increases steric crowding, which quantitatively slows down unwanted oxidation reactions but can also detrimentally disrupt the reversible halogen exchange in standard atom transfer radical polymerizations (ATRP) [2]. Consequently, buyers must select TEEDA specifically for its steric bulk and distinct deprotonation pathways, as treating these diamines as generic equivalents will compromise reaction control and product yield.

References

- [1] V. H. Gessner and C. Strohmann, "Lithiation of TMEDA and its Higher Homologous TEEDA: Understanding Observed α- and β-Deprotonation," J. Am. Chem. Soc., vol. 130, no. 44, pp. 14412-14413, 2008.

- [2] A. N. Vedernikov et al., "Structural and Mechanistic Investigations of the Oxidation of Dimethylplatinum(II) Complexes by Dioxygen," Inorg. Chem., vol. 41, no. 15, pp. 3875–3885, 2002.

Kinetic Stabilization of Low-Valent Metal Centers Against Oxidation

The steric bulk of the ethyl groups in TEEDA provides measurable kinetic stabilization to sensitive transition metal complexes compared to TMEDA. In the oxidation of dimethylplatinum(II) complexes by dioxygen, the increased steric crowding of the TEEDA ligand destabilizes the transition state, drastically slowing the oxidation rate. While the TMEDA analog oxidizes too rapidly to be conveniently monitored even at -80 °C (half-life ~5 min), the TEEDA complex slows the reaction sufficiently to be measured at 0 °C with a rate constant of 7.6 × 10^-3 M^-1·s^-1 [1]. This demonstrates TEEDA's utility in kinetically protecting low-valent metal centers.

| Evidence Dimension | Oxidation rate of (diamine)Pt(CH3)2 by O2 |

| Target Compound Data | TEEDA: Measurable at 0 °C (k2 = 7.6 × 10^-3 M^-1·s^-1) |

| Comparator Or Baseline | TMEDA: Too fast to monitor at -80 °C (t1/2 ~ 5 min) |

| Quantified Difference | Massive kinetic deceleration of oxidation (orders of magnitude slower) |

| Conditions | Dioxygen oxidation in methanol at low temperatures |

Buyers synthesizing highly oxidation-sensitive organometallic precursors should procure TEEDA to kinetically stabilize the metal center during handling and reaction.

Divergent Deprotonation Pathways in Strong Base Environments

TEEDA and TMEDA exhibit fundamentally different regioselectivity when exposed to strong alkyllithium bases, making them non-interchangeable in organolithium chemistry. When treated with t-butyllithium, TMEDA undergoes direct α-lithiation to form a stable tetrameric complex. In stark contrast, TEEDA undergoes selective β-lithiation followed by the immediate elimination of ethene, leading to ligand decomposition [1]. This thermodynamic and kinetic divergence means that TEEDA cannot be used as a stabilizing ligand in strong primary carbon deprotonation environments where TMEDA is standard.

| Evidence Dimension | Deprotonation regioselectivity and stability under tBuLi |

| Target Compound Data | TEEDA: β-lithiation followed by ethene elimination (decomposition) |

| Comparator Or Baseline | TMEDA: α-lithiation forming a stable tetramer |

| Quantified Difference | Complete divergence in reaction pathway (stable complex vs. elimination) |

| Conditions | Exposure to tBuLi at low temperatures (-78 °C to RT) |

This dictates critical procurement limits: TEEDA must be avoided in highly basic organolithium stabilization, but selected if base-induced β-elimination is the desired mechanistic pathway.

Selective Lithium Salt Scavenging in Asymmetric Catalysis

In the catalytic asymmetric synthesis of diarylmethanols via organozinc additions, the presence of LiCl promotes a severe racemic background reaction, dropping enantiomeric excess to 2%. The addition of 0.2–1.0 equivalents of TEEDA tightly chelates the lithium ions, completely inhibiting the background reaction and restoring the product to >90% ee [1]. While TMEDA is also effective, TEEDA's specific steric profile allows it to act as a LiCl inhibitor without inadvertently coordinating and poisoning the primary chiral zinc catalyst at optimal concentrations.

| Evidence Dimension | Enantiomeric excess (ee) in organozinc aldehyde additions |

| Target Compound Data | TEEDA (0.2–1.0 equiv): >90% ee |

| Comparator Or Baseline | Baseline (no diamine): 2% ee |

| Quantified Difference | 88-90% absolute increase in enantiomeric purity |

| Conditions | Organozinc addition to aldehydes in the presence of LiCl and chiral MIB-based zinc catalyst |

Procuring TEEDA as a selective salt scavenger allows chemists to rescue the enantiopurity of sensitive catalytic processes that are otherwise destroyed by lithium halides.

Electron-Donor Efficacy in Photochemical EDA Complexes

TEEDA serves as a highly effective electron donor in catalyst-free, visible-light-driven photoredox reactions. In the photochemical perfluoroalkylation of 2-isocyanobiphenyls, the reaction relies on the formation of a halogen-bond electron-donor-acceptor (EDA) complex. Among various organic bases and electron-rich amines tested, TEEDA demonstrated the highest performance, affording the maximum yield of the desired phenanthridine derivatives [1]. Its specific oxidation potential and steric ability to form productive halogen bonds make it a stronger electron donor than standard amine bases in this context.

| Evidence Dimension | Product yield in visible-light perfluoroalkylation |

| Target Compound Data | TEEDA: Highest yield of phenanthridine derivatives |

| Comparator Or Baseline | Other organic bases/amines: Lower yields |

| Quantified Difference | Maximized radical generation and product conversion |

| Conditions | Catalyst-free, visible-light irradiation of 2-isocyanobiphenyls and perfluoroalkyl iodides |

For industrial and academic photoredox workflows, TEEDA is the preferred amine additive to maximize yields in EDA-complex-driven radical reactions.

Kinetic Stabilization of Oxidation-Sensitive Organometallics

Directly following from its ability to sterically hinder transition states (as seen in platinum oxidation), TEEDA is the ligand of choice when synthesizing low-valent metal complexes (e.g., Pt, Ni, Pd) that are prone to rapid oxidative degradation. Buyers should procure TEEDA instead of TMEDA to increase the half-life of these sensitive precursors during handling, isolation, and downstream catalytic applications [1].

Lithium Scavenging in Enantioselective Organozinc Additions

Based on its proven capacity to boost enantiomeric excess from 2% to >90%, TEEDA is highly recommended as a selective lithium salt scavenger. In asymmetric organozinc or Grignard reactions where LiCl or LiBr promotes unwanted racemic background pathways, TEEDA tightly binds the lithium ions without poisoning the primary chiral catalyst, ensuring high enantiopurity of the final pharmaceutical or fine chemical intermediates [2].

Electron Donor in Catalyst-Free Photoredox Perfluoroalkylations

Leveraging its superior performance in forming halogen-bond EDA complexes, TEEDA is an effective procurement choice for visible-light-driven, catalyst-free photoredox workflows. It is specifically applied in the perfluoroalkylation of alkenes, alkynes, and isocyanobiphenyls, where it acts as the primary electron-rich amine additive to maximize radical generation and product yield [3].

References

- [1] A. N. Vedernikov et al., "Structural and Mechanistic Investigations of the Oxidation of Dimethylplatinum(II) Complexes by Dioxygen," Inorg. Chem., vol. 41, no. 15, pp. 3875–3885, 2002.

- [2] P. Roy et al., "Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols," J. Am. Chem. Soc., vol. 131, no. 33, pp. 11841–11851, 2009.

- [3] M. R. Naimi-Jamal et al., "Catalyst-Free Organic Transformations under Visible-Light," ACS Omega, vol. 6, no. 11, pp. 7239–7254, 2021.

XLogP3

Boiling Point

GHS Hazard Statements

H226 (82.28%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive